molecular formula C8H8F6O3 B12088846 4,4,4-Trifluorobutyric anhydride

4,4,4-Trifluorobutyric anhydride

Cat. No.: B12088846
M. Wt: 266.14 g/mol
InChI Key: SLOWZJDVDAAHJX-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyric anhydride is an organic compound characterized by the presence of three fluorine atoms attached to the butyric acid backbone. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in the formation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorobutyric anhydride can be synthesized through the reaction of 4,4,4-trifluorobutyric acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction is as follows:

4,4,4-Trifluorobutyric acid+Acetic anhydride4,4,4-Trifluorobutyric anhydride+Acetic acid\text{4,4,4-Trifluorobutyric acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4,4,4-Trifluorobutyric acid+Acetic anhydride→4,4,4-Trifluorobutyric anhydride+Acetic acid

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutyric anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 4,4,4-trifluorobutyric acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous solutions at room temperature.

    Aminolysis: Conducted with primary or secondary amines, often in the presence of a base such as triethylamine.

    Alcoholysis: Carried out with alcohols under acidic or basic conditions.

Major Products:

    Hydrolysis: 4,4,4-Trifluorobutyric acid.

    Aminolysis: 4,4,4-Trifluorobutyramides.

    Alcoholysis: 4,4,4-Trifluorobutyrates.

Scientific Research Applications

4,4,4-Trifluorobutyric anhydride is used extensively in scientific research due to its ability to introduce trifluoromethyl groups into molecules, which can significantly alter their chemical and biological properties. Applications include:

    Chemistry: Used in the synthesis of fluorinated intermediates and building blocks.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the development of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.

    Industry: Applied in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism by which 4,4,4-trifluorobutyric anhydride exerts its effects involves the formation of reactive intermediates that can undergo nucleophilic attack. The trifluoromethyl group is highly electronegative, which influences the reactivity and stability of the resulting compounds. Molecular targets and pathways include:

    Enzyme Inhibition: Fluorinated compounds can inhibit enzymes by mimicking natural substrates.

    Receptor Binding: Enhanced binding affinity to biological receptors due to the presence of fluorine atoms.

Comparison with Similar Compounds

  • Trifluoroacetic anhydride
  • Pentafluoropropionic anhydride
  • Hexafluorobutyric anhydride

Properties

Molecular Formula

C8H8F6O3

Molecular Weight

266.14 g/mol

IUPAC Name

4,4,4-trifluorobutanoyl 4,4,4-trifluorobutanoate

InChI

InChI=1S/C8H8F6O3/c9-7(10,11)3-1-5(15)17-6(16)2-4-8(12,13)14/h1-4H2

InChI Key

SLOWZJDVDAAHJX-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C(=O)OC(=O)CCC(F)(F)F

Origin of Product

United States

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